

# 2-(Chloromethyl)-2-methyloxirane spectroscopic data (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2-(Chloromethyl)-2-methyloxirane

Cat. No.: B1581098

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-(Chloromethyl)-2-methyloxirane**

## Abstract

**2-(Chloromethyl)-2-methyloxirane** (CAS No. 598-09-4), a substituted epoxide, serves as a pivotal bifunctional intermediate in advanced organic synthesis.<sup>[1]</sup> Its utility stems from the presence of two distinct reactive sites: a strained oxirane ring susceptible to nucleophilic attack and a primary alkyl chloride.<sup>[1]</sup> This dual functionality allows for a diverse range of chemical transformations, making it a valuable building block for more complex molecular architectures.<sup>[1]</sup> Unambiguous structural confirmation and purity assessment are paramount for its effective use in research and development. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of **2-(chloromethyl)-2-methyloxirane**. We will delve into the theoretical underpinnings of each technique, interpret spectral data, and provide standardized protocols for data acquisition, reflecting best practices in a modern analytical laboratory.

## Molecular Structure and Physicochemical Properties

The unique reactivity of **2-(chloromethyl)-2-methyloxirane** is a direct consequence of its molecular structure, which features a quaternary carbon atom within the epoxide ring.

Caption: Molecular structure of **2-(Chloromethyl)-2-methyloxirane**.

The molecule's key physicochemical properties are summarized below for quick reference.

Property	Value	Source
IUPAC Name	2-(chloromethyl)-2-methyloxirane	[2]
CAS Number	598-09-4	[2][3][4]
Molecular Formula	C <sub>4</sub> H <sub>7</sub> ClO	[2][3][4]
Molecular Weight	106.55 g/mol	[1][2][3]
Monoisotopic Mass	106.0185425 Da	[2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[1] For **2-(chloromethyl)-2-methyloxirane**, both <sup>1</sup>H and <sup>13</sup>C NMR provide definitive structural confirmation.

### <sup>1</sup>H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum allows for the identification of distinct proton environments. Based on the structure, we anticipate four unique proton signals. The two protons on the epoxide's methylene carbon (C3) are diastereotopic due to the adjacent chiral center (C2), and thus they are expected to be chemically non-equivalent, appearing as two distinct signals, likely doublets from geminal coupling.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Multiplicity	Integration	Assignment
~ 1.4	Singlet	3H	-CH <sub>3</sub> (Methyl protons)
~ 2.7	Doublet	1H	-OCH <sub>2</sub> - (Oxirane proton, Ha)
~ 2.9	Doublet	1H	-OCH <sub>2</sub> - (Oxirane proton, Hb)
~ 3.5	Singlet	2H	-CH <sub>2</sub> Cl (Chloromethyl protons)

#### Causality and Interpretation:

- Methyl Protons (-CH<sub>3</sub>):** These protons are attached to a quaternary carbon and have no adjacent protons to couple with, resulting in a sharp singlet. Its upfield shift (around 1.4 ppm) is characteristic of an alkyl group on an epoxide ring.
- Oxirane Methylene Protons (-OCH<sub>2</sub>-):** The diastereotopic nature of these protons leads to two separate signals. They will appear as a pair of doublets (an AX system) due to geminal coupling to each other. Their chemical shift is influenced by the ring strain and the electronegative oxygen atom.
- Chloromethyl Protons (-CH<sub>2</sub>Cl):** These protons are adjacent to a quaternary carbon, so they appear as a singlet. The significant downfield shift (around 3.5 ppm) is caused by the strong deshielding effect of the adjacent chlorine atom.

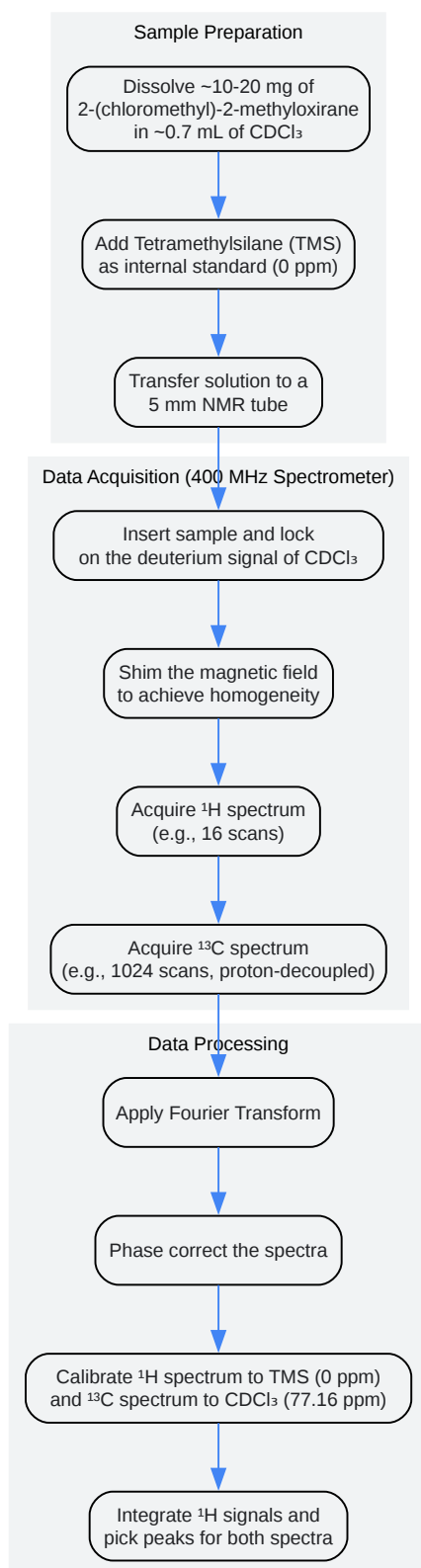
## <sup>13</sup>C NMR Spectroscopy

**Expertise & Experience:** The proton-decoupled <sup>13</sup>C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Carbon Environment	Rationale for Chemical Shift
~ 20	-CH <sub>3</sub>	Standard alkyl carbon, slightly deshielded by the epoxide.
~ 48	-CH <sub>2</sub> Cl	Alkyl carbon significantly deshielded by the directly attached electronegative chlorine atom.
~ 55	-OCH <sub>2</sub> -	Methylene carbon of the epoxide ring, deshielded by the oxygen atom.
~ 60	-OC(CH <sub>3</sub> )-	Quaternary carbon of the epoxide ring, deshielded by oxygen and substitution.

Causality and Interpretation: The chemical shifts are governed by the electronic environment of each carbon. The carbons directly bonded to electronegative atoms (oxygen and chlorine) are significantly deshielded and appear further downfield.<sup>[5][6]</sup> The quaternary carbon (C2) and methylene carbon (C3) of the oxirane ring have characteristic shifts that confirm the presence of the strained three-membered ring.<sup>[1]</sup>

## Experimental Protocol: NMR Data Acquisition



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Caption: Standard workflow for NMR sample preparation and data acquisition.

## Infrared (IR) Spectroscopy

**Trustworthiness:** IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups. The spectrum provides a molecular "fingerprint" that is unique to the compound.

**Spectral Interpretation:** The IR spectrum of **2-(chloromethyl)-2-methyloxirane** will be dominated by vibrations characteristic of the epoxide ring and the alkyl chloride moiety.<sup>[1]</sup> While a spectrum for the specific title compound is not publicly available, data from the closely related (chloromethyl)oxirane can be used for authoritative comparison.<sup>[7][8]</sup>

Wavenumber (cm <sup>-1</sup> ) (Predicted)	Vibration Type	Functional Group
3050 - 2950	C-H Stretch	Alkyl CH <sub>3</sub> , CH <sub>2</sub>
~ 1250	C-O-C Asymmetric Stretch	Epoxide Ring
~ 950 - 810	Epoxide Ring "Breathing"	Epoxide Ring
~ 750	C-Cl Stretch	Alkyl Chloride

**Causality and Interpretation:**

- **C-H Stretching:** The peaks just below 3000 cm<sup>-1</sup> are indicative of sp<sup>3</sup>-hybridized carbon-hydrogen bonds.
- **Epoxide Ring Vibrations:** The most diagnostic peaks are those associated with the strained C-O-C bonds of the epoxide. The asymmetric C-O-C stretch typically appears strongly around 1250 cm<sup>-1</sup>. Furthermore, the characteristic ring "breathing" or deformation mode provides confirmatory evidence for the three-membered ring.<sup>[1]</sup>
- **C-Cl Stretching:** The carbon-chlorine bond vibration is found in the fingerprint region and confirms the presence of the chloromethyl group.

## Experimental Protocol: IR Data Acquisition (ATR)

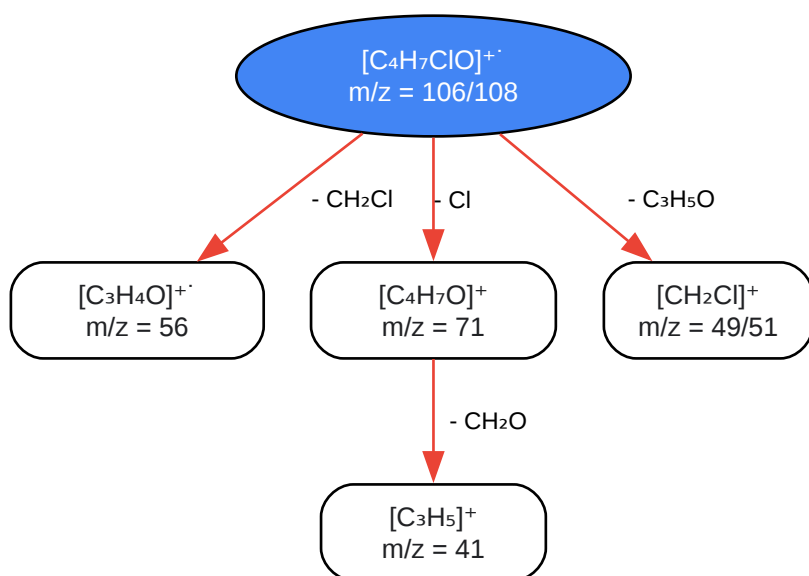
- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
- **Background Scan:** Acquire a background spectrum of the empty ATR crystal. This is a critical self-validating step that subtracts atmospheric H<sub>2</sub>O and CO<sub>2</sub> signals from the sample spectrum.
- **Sample Application:** Place a single drop of neat liquid **2-(chloromethyl)-2-methyloxirane** directly onto the center of the ATR crystal.
- **Data Collection:** Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan (typically averaging 16-32 scans for a good signal-to-noise ratio).
- **Cleaning:** After analysis, clean the crystal thoroughly with a suitable solvent.

## Mass Spectrometry (MS)

**Authoritative Grounding:** Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.<sup>[1]</sup> For **2-(chloromethyl)-2-methyloxirane**, electron ionization (EI) is the standard method.

Analysis of the Mass Spectrum:

- **Molecular Ion (M<sup>+</sup>):** The molecular ion peak will appear at an m/z of 106.<sup>[1][2]</sup> Due to the natural abundance of chlorine isotopes (<sup>35</sup>Cl:<sup>37</sup>Cl ≈ 3:1), an M+2 peak will be observed at m/z 108 with approximately one-third the intensity of the M<sup>+</sup> peak. This isotopic signature is a definitive indicator of a monochlorinated compound.
- **Key Fragmentation Pathways:** The high energy of electron ionization induces fragmentation, providing a structural puzzle. The most likely fragmentation pathways involve the loss of stable radicals or neutral molecules.



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Caption: Plausible EI-MS fragmentation pathways for **2-(chloromethyl)-2-methyloxirane**.

m/z Value	Proposed Fragment	Identity
106 / 108	$[C_4H_7ClO]^+ \cdot$	Molecular Ion ( $M^+$ )
71	$[C_4H_7O]^+$	Loss of Chlorine radical ( $\cdot Cl$ )
57	$[C_4H_9]^+$	Loss of $\cdot CH_2Cl$ radical
49 / 51	$[CH_2Cl]^+$	Chloromethyl cation
43	$[C_3H_7]^+$	Propyl cation

## Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- GC Method:
  - Injector: Set to 250 °C with a split ratio (e.g., 50:1).
  - Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).



- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
- MS Method:
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Mass Range: Scan from m/z 40 to 200.
- Analysis: Inject 1 µL of the sample. The resulting total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum can be extracted from the peak of interest.

## Conclusion

The structural characterization of **2-(chloromethyl)-2-methyloxirane** is unequivocally achieved through a synergistic application of NMR, IR, and MS. <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy provides the definitive carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of the critical epoxide and alkyl chloride functional groups. Finally, mass spectrometry verifies the molecular weight, confirms the presence of chlorine via its isotopic pattern, and offers structural clues through predictable fragmentation. The combination of these techniques provides a self-validating system, ensuring the identity and purity of this versatile synthetic intermediate for its successful application in research and drug development.

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